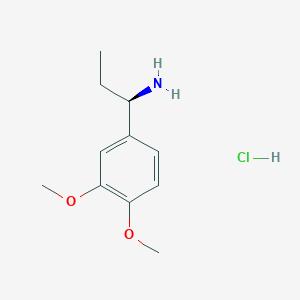![molecular formula C18H18N2O4S B13145371 benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a methylsulfanyl group, and a phenylmethoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of benzyl carbamate as a starting material, which undergoes transcarbamation and amidation reactions using potassium carbonate in alcohols under heating conditions . Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of alcohol, followed by further purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate involves its ability to act as a protecting group for amines. The compound can form stable carbamate linkages that can be selectively cleaved under specific conditions, such as acidic or basic environments . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
類似化合物との比較
Similar Compounds
Methylsulfanyl-benzene: A related compound with a similar structure but lacking the carbamate group.
Benzyl carbamate: Another related compound that serves as a precursor in the synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in drug delivery and polymer synthesis.
特性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
InChIキー |
CGAMNSKIHXUDMK-UHFFFAOYSA-N |
異性体SMILES |
CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


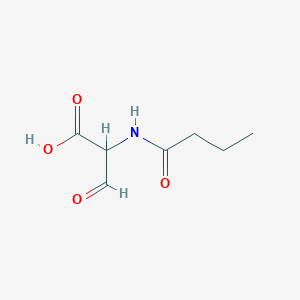
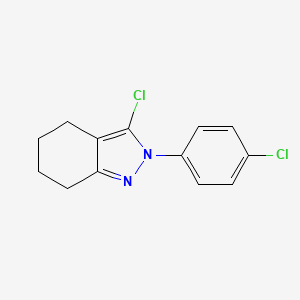

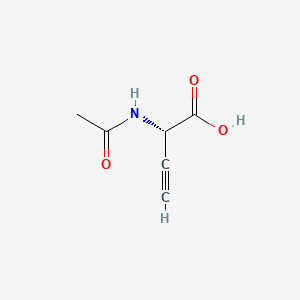
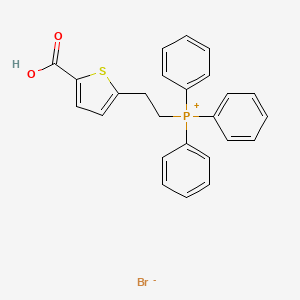


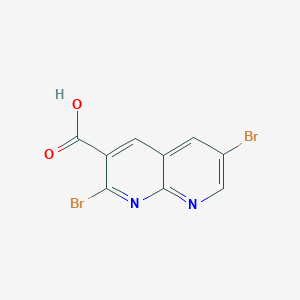
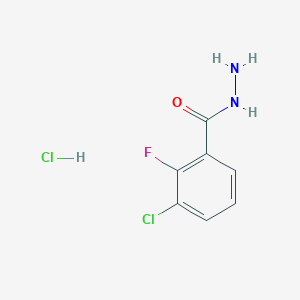
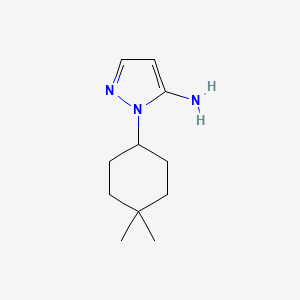
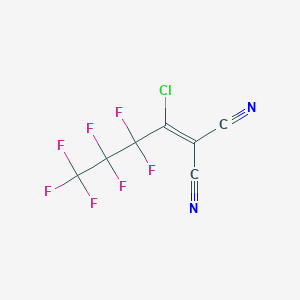
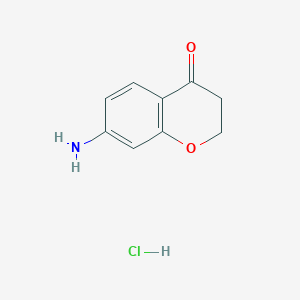
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
